molecular formula C22H28N4 B6081127 N-ethyl-1-(1H-indol-2-ylmethyl)-N-(4-pyridinylmethyl)-3-piperidinamine

N-ethyl-1-(1H-indol-2-ylmethyl)-N-(4-pyridinylmethyl)-3-piperidinamine

Numéro de catalogue B6081127
Poids moléculaire: 348.5 g/mol
Clé InChI: MQMJHJBSJFAGNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-ethyl-1-(1H-indol-2-ylmethyl)-N-(4-pyridinylmethyl)-3-piperidinamine, commonly known as EPPTB, is a chemical compound that has gained significant attention in scientific research. It is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that regulates insulin signaling and glucose metabolism. The inhibition of PTP1B has been proposed as a potential therapeutic strategy for the treatment of type 2 diabetes and obesity.

Mécanisme D'action

EPPTB selectively inhibits N-ethyl-1-(1H-indol-2-ylmethyl)-N-(4-pyridinylmethyl)-3-piperidinamine, an enzyme that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate-1 (IRS-1). By inhibiting this compound, EPPTB enhances insulin signaling, leading to increased glucose uptake and improved glucose metabolism. EPPTB has also been shown to inhibit the activity of other protein tyrosine phosphatases, such as SHP-2 and TC-PTP, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
EPPTB has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces food intake and body weight in obese mice. EPPTB has been shown to increase glucose uptake in muscle and adipose tissue, and to reduce hepatic glucose production. In addition, EPPTB has been shown to have anti-inflammatory and anti-cancer properties, which may be mediated by its inhibition of protein tyrosine phosphatases.

Avantages Et Limitations Des Expériences En Laboratoire

EPPTB is a selective inhibitor of N-ethyl-1-(1H-indol-2-ylmethyl)-N-(4-pyridinylmethyl)-3-piperidinamine, which makes it a valuable tool for studying the role of this compound in insulin signaling and glucose metabolism. However, EPPTB has limitations in terms of its selectivity and potency. It has been shown to inhibit other protein tyrosine phosphatases, such as SHP-2 and TC-PTP, which may complicate the interpretation of experimental results. In addition, EPPTB has relatively low potency, which may require high concentrations for effective inhibition.

Orientations Futures

EPPTB has potential as a therapeutic agent for the treatment of type 2 diabetes and obesity. Further studies are needed to determine its safety and efficacy in humans. In addition, EPPTB may have applications in the treatment of other diseases, such as cancer and inflammatory disorders. Future research should focus on improving the selectivity and potency of EPPTB, as well as identifying other potential targets for inhibition.

Méthodes De Synthèse

EPPTB can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the synthesis of 2-(pyridin-4-ylmethyl)piperidine, which is then reacted with indole-2-carboxaldehyde to form 1-(1H-indol-2-ylmethyl)-2-(pyridin-4-ylmethyl)piperidine. This compound is then reacted with N-ethyl-3-aminopropyl chloride to form N-ethyl-1-(1H-indol-2-ylmethyl)-N-(4-pyridinylmethyl)-3-piperidinamine, which is EPPTB.

Applications De Recherche Scientifique

EPPTB has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. EPPTB has also been studied for its potential role in regulating food intake and body weight. In addition, EPPTB has been shown to have anti-inflammatory and anti-cancer properties.

Propriétés

IUPAC Name

N-ethyl-1-(1H-indol-2-ylmethyl)-N-(pyridin-4-ylmethyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4/c1-2-26(15-18-9-11-23-12-10-18)21-7-5-13-25(17-21)16-20-14-19-6-3-4-8-22(19)24-20/h3-4,6,8-12,14,21,24H,2,5,7,13,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMJHJBSJFAGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C2CCCN(C2)CC3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.